3-[(3,5-Difluorobenzyl)oxy]azetidine
Description
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-7(2-9(12)3-8)6-14-10-4-13-5-10/h1-3,10,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVYSHPQIQXGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthesis of Azetidine Derivatives
The traditional approach to synthesizing azetidine derivatives, including 3-[(3,5-difluorobenzyl)oxy]azetidine , involves cyclization of suitable precursors such as amino alcohols or amino acids under controlled conditions. According to a patent (US6872717B2), azetidinones are obtained via multi-step reactions starting from halogenated precursors, employing nucleophilic substitution and cyclization steps.
- Preparation of halogenated precursors: Starting from halogenated aromatic compounds or amino alcohols.
- Cyclization: Using intramolecular nucleophilic substitution, often facilitated by bases or catalysts, to form the four-membered azetidine ring.
- Functionalization: Introducing the oxybenzyl group via nucleophilic substitution or esterification.
Halogenated precursor + nucleophile → Cyclization → Azetidine core → Oxybenzyl substitution
Synthesis via Schiff-Base Intermediates
Research by Hashim O.S. (2023) demonstrates a multi-step synthesis involving Schiff-base intermediates. The process begins with the formation of hydrazide derivatives, which are cyclized to form azetidine rings.
- Preparation of Schiff-base: Reaction of hydrazine hydrate with chloroacetylchloride, forming a hydrazide intermediate.
- Cyclization to Azetidine: Refluxing the Schiff-base with aromatic aldehydes induces cyclization.
- Functionalization: Introduction of the 3,5-difluorobenzyl oxy group via nucleophilic substitution on the azetidine nitrogen.
Cyclization via Metal-Catalyzed Methods
A recent scalable method involves the cyclization of open-chain precursors using metal catalysis, such as copper or palladium, to form the azetidine ring with high enantioselectivity.
- Starting materials: 3-chloropropanal derivatives or analogous aldehydes.
- Catalysis: Copper or palladium complexes facilitate intramolecular cyclization.
- Functionalization: Post-cyclization substitution with 3,5-difluorobenzyl alcohol derivatives.
| Step | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Cyclization | CuI or Pd(0) | DMSO or DMF | 80–100°C | 63–82% |
Note: This method is advantageous for producing enantioenriched azetidines and allows for diverse substituents.
Specific Synthetic Route for this compound
Based on the literature and patent data, a feasible synthetic route involves:
- Step 1: Synthesis of 3-chloropropanal (precursor) via oxidation of 3-bromopropene or similar intermediates, with yields around 70% using TEMPO oxidation or manganese dioxide (MnO₂) methods.
- Step 2: Nucleophilic substitution of 3-chloropropanal with a suitable amine or alcohol derivative to introduce the oxybenzyl group.
- Step 3: Intramolecular cyclization to form the azetidine ring, catalyzed by a Lewis acid or via thermal conditions.
- Step 4: Final functionalization with 3,5-difluorobenzyl alcohol or its derivatives, often via nucleophilic substitution or esterification.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- Efficiency and Scalability: Metal-catalyzed cyclizations are promising for large-scale synthesis with high enantioselectivity.
- Precursor Stability: 3-chloropropanal, a key intermediate, can be unstable; oxidation methods like MnO₂ are preferred for safer, scalable production.
- Functionalization Flexibility: Nucleophilic substitution on the azetidine nitrogen allows for diverse substituents, including the 3,5-difluorobenzyl oxy group.
- Challenges: Protecting groups and stereochemistry control remain critical for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Difluorobenzyl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of difluorobenzyl ketones or carboxylic acids.
Reduction: Formation of difluorobenzyl alcohols.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents. Azetidine derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. For instance, azetidine-based compounds have been implicated in the treatment of obesity and metabolic disorders due to their ability to modulate metabolic pathways .
Cancer Research
Recent studies have highlighted the anticancer properties of azetidine derivatives. The introduction of substituents like 3,5-difluorobenzyl groups can enhance the cytotoxic activity against various cancer cell lines. For example, compounds with similar structures have shown promise as apoptosis inducers in cancer cells, making them potential candidates for further development as anticancer agents .
Synthetic Applications
Building Blocks in Organic Synthesis
3-[(3,5-Difluorobenzyl)oxy]azetidine serves as an important building block in organic synthesis. Its structure allows for modifications that can lead to a variety of derivatives useful in synthesizing more complex molecules. The azetidine ring can be functionalized through various reactions such as cross-coupling and nucleophilic substitutions .
Peptide Synthesis
Azetidine derivatives are also utilized in peptide synthesis. They can act as conformationally constrained analogs of amino acids, which may improve the stability and bioactivity of peptide therapeutics . This application is particularly relevant in developing peptide-based drugs targeting specific biological pathways.
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Abd el Hameid et al. (2020) | Investigated the cytotoxic effects of novel azetidine derivatives against human cancer cell lines | Identified potential anticancer agents with IC50 values lower than standard treatments |
| Yang et al. (2023) | Developed synthetic routes for azetidine derivatives with enhanced pharmacological profiles | Highlighted the utility of azetidines in drug discovery and development |
| PMC Study (2020) | Explored the biological activity of 1,2,4-oxadiazole derivatives and their azetidine counterparts | Suggested new pathways for anticancer drug development |
Mechanism of Action
The mechanism of action of 3-[(3,5-Difluorobenzyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The azetidine ring provides structural rigidity, which is crucial for the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 3-[(3,5-Difluorobenzyl)oxy]azetidine is compared below with three analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Ring Size and Rigidity :
- The azetidine-based compounds (CAS 1121595-11-6 and 1203796-99-9) exhibit greater ring strain compared to the six-membered piperidine derivative (CAS 1220020-47-2), which may influence binding affinity in drug-receptor interactions .
- The benzyloxy group in the target compound adds steric bulk and lipophilicity compared to the direct phenyl substitution in 3-(3,5-Difluorophenyl)azetidine .
Electronic Effects :
- Fluorine atoms in all three compounds enhance metabolic stability and modulate electronic properties (e.g., electron-withdrawing effects on aromatic rings) .
Solubility and Handling :
- The hydrochloride salt of the piperidine derivative (CAS 1220020-47-2) improves aqueous solubility but introduces irritant hazards .
- The target compound’s storage at 2–8°C suggests sensitivity to degradation under ambient conditions .
Comparison with Agrochemical Analogs
Several agrochemicals with difluorophenyl or heterocyclic motifs share structural similarities but differ in applications:
Table 2: Functional Comparison with Pesticide Compounds
Key Differences
- Target vs. Agrochemicals : While agrochemicals like procymidone and fluazuron incorporate halogenated aromatic groups, their heterocyclic cores (e.g., triazines, oxazolidinediones) are bulkier and tailored for pesticidal activity. The target compound’s azetidine core is more compact, favoring pharmaceutical applications .
Commercial and Research Status
- Availability : The target compound is listed as discontinued by CymitQuimica but available from MolCore at ≥98% purity, highlighting supplier-specific variability .
- Research Relevance : Its structural features align with trends in fragment-based drug discovery, where small, rigid heterocycles are prioritized for optimizing pharmacokinetic profiles .
Biological Activity
3-[(3,5-Difluorobenzyl)oxy]azetidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an azetidine ring substituted with a difluorobenzyl ether group. This unique structure contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.
- Receptor Binding : It exhibits affinity for various receptors, potentially modulating their activity and influencing downstream signaling cascades.
Biological Activity Data
Research on the biological activity of this compound has yielded promising results. Below is a summary of key findings:
Case Studies
- Cytotoxic Effects in Cancer Cells : A study investigated the cytotoxic effects of this compound on various human tumor cell lines. Results indicated significant induction of apoptosis, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : Another research effort focused on the antimicrobial properties of the compound. It demonstrated effectiveness against several strains of bacteria, indicating potential applications in treating bacterial infections.
- Inhibition of DNA Polymerase Theta : Recent findings suggest that derivatives of azetidine can act as inhibitors of DNA polymerase Theta (Polθ), which is crucial in cancer therapy for BRCA-deficient tumors. This highlights the compound's role in targeted cancer therapy strategies.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Studies have shown that this compound has favorable absorption characteristics with moderate bioavailability.
- Metabolism : The compound undergoes metabolic transformations primarily through cytochrome P450 enzymes, which play a significant role in its pharmacological effects.
- Elimination : The elimination half-life varies based on dosage and administration route but typically ranges from 1 to 4 hours in animal models.
Q & A
Q. How can this compound be utilized in materials science research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
